molecular formula C14H15NO B2389491 3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole CAS No. 1891047-49-6

3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole

Cat. No.: B2389491
CAS No.: 1891047-49-6
M. Wt: 213.28
InChI Key: QSOAYXUTRHSFCZ-UHFFFAOYSA-N
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Description

3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole is a heterocyclic compound that features a unique combination of a naphthalene ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with acetic anhydride to form an intermediate, which is then cyclized using phosphorus oxychloride to yield the desired oxazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the oxazole ring.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-thiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

    3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-imidazole: Contains a nitrogen atom in the ring instead of an oxygen atom.

Uniqueness

The uniqueness of 3-Methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole lies in its specific combination of the naphthalene and oxazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-8-14(16-15-10)13-7-6-11-4-2-3-5-12(11)9-13/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOAYXUTRHSFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC3=C(CCCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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